The Aporphine Alkaloid Xylopine: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity
The Aporphine Alkaloid Xylopine: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xylopine, a bioactive aporphine (B1220529) alkaloid, has garnered significant scientific interest for its potential therapeutic applications, particularly in oncology. This technical guide provides an in-depth overview of the natural sources of Xylopine, detailing its isolation and purification from plant materials. Furthermore, this document elucidates the molecular mechanisms underlying its cytotoxic effects, specifically focusing on the induction of oxidative stress, cell cycle arrest, and apoptosis in cancer cells. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources of Xylopine
Xylopine is predominantly found in plant species belonging to the Annonaceae family, a large family of flowering plants commonly known as the custard-apple family. Within this family, the genus Xylopia is a particularly rich source of this alkaloid.
Principal Plant Sources
The primary and most extensively documented natural source of Xylopine is Xylopia laevigata , a plant native to Northeastern Brazil where it is known by local names such as "meiú" or "pindaíba".[1][2][3][4] The stem of this plant has been identified as a significant reservoir of Xylopine and other related alkaloids.[1]
Other species within the Xylopia genus have also been reported to contain Xylopine, albeit with less extensive documentation regarding isolation and yields. These include:
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Xylopia aethiopica
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Xylopia langsdorffiana
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Xylopia ferruginea
The presence of Xylopine across multiple species of the Xylopia genus suggests its potential as a chemotaxonomic marker for this group of plants.
Quantitative Data on Xylopine Yield
The yield of Xylopine from its natural sources can vary depending on the plant part, geographical location, and the extraction and purification methods employed. The following table summarizes available quantitative data from the literature.
| Plant Species | Plant Part | Initial Material (Dry Weight) | Extraction Method | Extract Yield | Final Purified Xylopine Yield | Reference |
| Xylopia laevigata | Stem | 1.4 kg | Successive Hexane (B92381) and Methanol (B129727) Extraction | 87.8 g (Methanol Extract) | Not explicitly stated in this study, but Xylopine was a major component. | |
| Xylopia laevigata | Stem | Not Specified | Not Specified | Not Specified | 13.4 mg (+)-Xylopine | Not Specified |
Note: The available literature often reports the isolation of numerous alkaloids from a single extraction, and the yield of each individual compound is not always provided.
Experimental Protocols
The isolation and purification of Xylopine from plant material involve a multi-step process, beginning with extraction and followed by chromatographic separation. The structural elucidation of the purified compound is then confirmed using various spectroscopic techniques.
Extraction of Alkaloids from Xylopia laevigata Stem
This protocol is based on methodologies reported for the isolation of Xylopine from the stem of Xylopia laevigata.
3.1.1. Materials and Reagents
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Dried and powdered stem of Xylopia laevigata
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Hexane (analytical grade)
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Methanol (analytical grade)
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Hydrochloric acid (HCl), 5% solution
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Sodium bicarbonate (NaHCO₃), 10% solution
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Dichloromethane (B109758) (analytical grade)
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n-Hexane (analytical grade)
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Silica gel for column chromatography
3.1.2. Extraction Procedure
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Defatting: The dried and powdered plant material (1.4 kg) is first subjected to exhaustive extraction with hexane to remove nonpolar constituents such as fats and waxes. This is typically performed in a Soxhlet apparatus or by maceration with agitation.
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Methanol Extraction: Following the hexane extraction, the defatted plant material is air-dried and then extracted with methanol. This step extracts the alkaloids and other polar to semi-polar compounds. The resulting methanol extract is concentrated under reduced pressure to yield a crude extract (e.g., 87.8 g from 1.4 kg of starting material).
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Acid-Base Extraction for Alkaloid Fractionation:
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An aliquot of the methanol extract (e.g., 84.0 g) is dissolved in a 5% hydrochloric acid solution.
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This acidic solution is then washed with an immiscible organic solvent (e.g., dichloromethane) to remove neutral and weakly basic compounds.
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The aqueous acidic layer, containing the protonated alkaloids, is then basified with a 10% sodium bicarbonate solution to a pH of approximately 8-9.
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The basified aqueous solution is then extracted with an organic solvent such as dichloromethane. The organic layer, now containing the free base alkaloids, is collected.
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The organic solvent is evaporated under reduced pressure to yield the crude alkaloid fraction (e.g., 0.93 g).
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Purification of Xylopine
The crude alkaloid fraction is a complex mixture that requires further separation to isolate pure Xylopine.
3.2.1. Column Chromatography
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Stationary Phase: Silica gel is commonly used as the stationary phase for the separation of aporphine alkaloids.
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Mobile Phase: A gradient elution system is typically employed, starting with a nonpolar solvent and gradually increasing the polarity. A common mobile phase consists of a mixture of n-hexane and dichloromethane, with the proportion of dichloromethane being gradually increased.
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Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing Xylopine. Fractions with similar TLC profiles are pooled.
3.2.2. Preparative High-Performance Liquid Chromatography (HPLC)
For final purification to achieve high purity, preparative HPLC can be employed.
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Column: A C18 reversed-phase column is often suitable.
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Mobile Phase: A mixture of methanol and water or acetonitrile (B52724) and water, often with a modifier like formic acid or ammonium (B1175870) acetate, is used. The specific gradient will depend on the column and the other alkaloids present in the partially purified fraction.
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Detection: UV detection is typically used, with the wavelength set to the absorption maximum of Xylopine.
Analytical Characterization
The identity and purity of the isolated Xylopine are confirmed using a combination of spectroscopic methods.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to elucidate the chemical structure of the molecule.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which helps in confirming its molecular formula. Tandem MS (MS/MS) experiments can be used to study the fragmentation pattern, further aiding in structural confirmation.
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Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS): This technique is highly sensitive and can be used for both the identification and quantification of Xylopine in complex mixtures.
Biological Activity and Signaling Pathway
Xylopine exhibits significant cytotoxic activity against various cancer cell lines. Its mechanism of action involves the induction of oxidative stress, leading to cell cycle arrest and apoptosis.
Induction of Oxidative Stress
Xylopine treatment leads to an increase in the intracellular levels of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS). This oxidative stress is a key initiating event in its cytotoxic cascade.
G2/M Phase Cell Cycle Arrest
The elevated oxidative stress induced by Xylopine triggers a halt in the cell cycle at the G2/M checkpoint. This prevents the cancer cells from progressing through mitosis and proliferation.
Caspase-Mediated Apoptosis (p53-Independent)
Following G2/M arrest, Xylopine induces programmed cell death, or apoptosis, through a caspase-dependent pathway that is independent of the p53 tumor suppressor protein. Key events in this pathway include:
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Mitochondrial Depolarization: Xylopine causes a loss of the mitochondrial membrane potential.
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Caspase-3 Activation: The disruption of mitochondrial function leads to the activation of effector caspases, such as caspase-3, which are the executioners of apoptosis.
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Apoptotic Body Formation: Activated caspases lead to the characteristic morphological changes of apoptosis, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.
Visualizations
Experimental Workflow for Xylopine Isolation
Caption: Workflow for the isolation and purification of Xylopine.
Signaling Pathway of Xylopine-Induced Apoptosis
Caption: Xylopine's p53-independent apoptotic signaling pathway.
References
- 1. Xylopine Induces Oxidative Stress and Causes G2/M Phase Arrest, Triggering Caspase-Mediated Apoptosis by p53-Independent Pathway in HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic Alkaloids from the Stem of Xylopia laevigata - PubMed [pubmed.ncbi.nlm.nih.gov]
